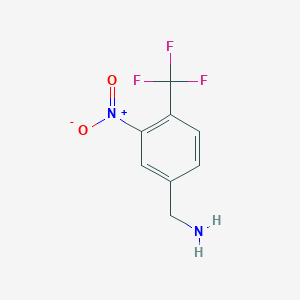
(3-Nitro-4-trifluoromethylbenzyl)amine
Description
(3-Nitro-4-trifluoromethylbenzyl)amine is a benzylamine derivative featuring a nitro (-NO₂) group at the meta position (C3) and a trifluoromethyl (-CF₃) group at the para position (C4) on the aromatic ring. Its molecular formula is C₈H₇F₃N₂O₂, with a molecular weight of 220.15 g/mol. The compound combines the electron-withdrawing effects of both substituents, which significantly influence its electronic properties, solubility, and reactivity.
Propriétés
Formule moléculaire |
C8H7F3N2O2 |
|---|---|
Poids moléculaire |
220.15 g/mol |
Nom IUPAC |
[3-nitro-4-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)6-2-1-5(4-12)3-7(6)13(14)15/h1-3H,4,12H2 |
Clé InChI |
ZJOPMBUMOMLNJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CN)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural and Electronic Comparisons
Substituent Effects
N-Methyl-4-(trifluoromethyl)aniline ():
- Structure: Aromatic ring with -CF₃ (para) and -NHCH₃ (para).
- Electronic Effects: The -CF₃ group withdraws electrons, reducing the amine’s basicity. The methyl group on the amine slightly donates electrons via induction.
- Molecular Weight: 175.14 g/mol (C₈H₈F₃N).
N-Methyl-N-[4-(trifluoromethyl)benzyl]amine ():
- Structure: Benzylamine with -CF₃ (para) and -N(CH₃)₂.
- Electronic Effects: The tertiary amine lacks hydrogen-bonding capacity, reducing water solubility compared to primary amines.
- Boiling Point: 187.0°C ; Molecular Weight: 189.18 g/mol .
4-(Trifluoromethyl)benzenamine ():
- Structure: Primary aromatic amine with -CF₃ (para).
- Electronic Effects: Strong electron withdrawal by -CF₃ lowers pKa (estimated ~2-3), making it less basic than aniline (pKa ~4.6).
(3-Nitro-4-trifluoromethylbenzyl)amine :
- Unique Features: The nitro group at C3 introduces additional electron withdrawal, further reducing basicity compared to analogs with only -CF₃. The meta/para substitution pattern directs electrophilic attacks to specific positions.
Physical Properties
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | pKa (Estimated) |
|---|---|---|---|---|
| This compound | 220.15 | ~200–220* | Low in water; soluble in organic solvents | ~1.5–2.5 |
| N-Methyl-4-(trifluoromethyl)aniline | 175.14 | 187.0 | Moderate in organic solvents | ~3.0–4.0 |
| 4-(Trifluoromethyl)benzenamine | 161.12 | 187–190 | Low in water | ~2.5–3.5 |
| N-Methyl-N-[3-(trifluoromethyl)benzyl]amine | 189.18 | 187.0 | Low in water | ~4.5–5.5† |
*Estimated based on molecular weight and substituent effects. †Tertiary amines typically have higher pKa than primary amines due to reduced solvation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-Nitro-4-trifluoromethylbenzyl)amine, and how do reaction conditions influence yield?
- Methodology :
- Nucleophilic substitution : React 3-nitro-4-trifluoromethylbenzyl chloride with ammonia or methylamine in a polar aprotic solvent (e.g., DMF) under inert atmosphere. Catalytic bases (e.g., K₂CO₃) enhance reactivity .
- Reductive amination : Use 3-nitro-4-trifluoromethylbenzaldehyde with ammonium acetate and a reducing agent (e.g., NaBH₃CN) in methanol. Monitor pH to avoid over-reduction of the nitro group .
- Yield Optimization : Control temperature (20–40°C) and stoichiometry (1:1.2 amine:alkylating agent). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and trifluoromethyl splitting patterns. Amine protons (δ 1.5–2.5 ppm) may appear broad due to exchange .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with exact mass (±0.001 Da). Fragmentation patterns distinguish nitro vs. amine groups .
- IR Spectroscopy : Detect N–H stretches (~3300 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) .
Q. What factors influence the stability of this compound under storage and reaction conditions?
- Key Considerations :
- Light Sensitivity : Nitro groups degrade under UV light; store in amber vials at –20°C .
- Thermal Stability : Decomposes above 100°C; avoid prolonged heating in synthetic steps .
- pH Sensitivity : Protonation of the amine group increases solubility but may alter reactivity in aqueous media .
Advanced Research Questions
Q. How does the electronic interplay between the nitro and trifluoromethyl groups affect electrophilic substitution reactions?
- Mechanistic Insights :
- Nitro Group : Strong electron-withdrawing meta-director; deactivates the ring, reducing electrophilic attack at the 3-position .
- Trifluoromethyl Group : Moderately electron-withdrawing via inductive effects, ortho/para-directing. Competes with nitro group for regioselectivity .
- Experimental Validation : Use nitration or halogenation reactions to map substitution patterns. Monitor regiochemistry via HPLC or X-ray crystallography .
Q. What strategies mitigate steric hindrance during functionalization of this compound?
- Approaches :
- Protecting Groups : Temporarily block the amine with Boc or Fmoc to reduce steric bulk during aryl substitutions .
- Microwave-Assisted Synthesis : Enhance reaction rates for sterically challenged steps (e.g., Suzuki coupling) .
- Computational Modeling : DFT calculations predict favorable transition states for nucleophilic attacks .
Q. How can researchers evaluate the biological interactions of this compound with protein targets?
- Methodological Framework :
- Docking Studies : Use Schrödinger Suite or AutoDock to simulate binding with enzymes (e.g., kinases) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) at varying concentrations .
- In Vitro Assays : Test inhibitory activity against disease-relevant targets (e.g., bacterial nitroreductases) at µM–nM ranges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


